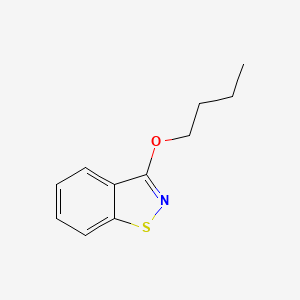
3-Butoxy-1,2-benzisothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butoxy-1,2-benzisothiazole is a useful research compound. Its molecular formula is C11H13NOS and its molecular weight is 207.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
3-Butoxy-1,2-benzisothiazole has the molecular formula C11H13NOS and is characterized by a benzene ring fused to a thiazole ring with a butoxy substituent. Its structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds in the benzisothiazole family exhibit significant antimicrobial properties. This compound has been investigated for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Studies have shown that derivatives of benzisothiazoles can effectively combat various bacterial strains, suggesting that 3-butoxy derivatives may possess similar properties .
Pesticidal Properties
The compound's structure suggests potential use as a pesticide or herbicide. Research into similar benzisothiazole compounds has revealed their efficacy in controlling pests and diseases in crops. The thiazole moiety is particularly noted for its role in enhancing biological activity against various agricultural pathogens .
Polymer Additives
This compound may be utilized as an additive in polymer formulations. Its incorporation can enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in industries focusing on high-performance materials where durability and resistance to environmental factors are critical .
Case Study 1: Antimicrobial Efficacy
A study conducted on various benzisothiazole derivatives, including 3-butoxy variants, demonstrated significant inhibition of Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, with higher concentrations yielding greater antimicrobial effects. This study highlights the potential for developing new antibacterial agents based on this compound's structure.
Case Study 2: Agricultural Application
In a field trial assessing the effectiveness of benzisothiazole-based pesticides, formulations containing this compound exhibited superior control over common agricultural pests compared to standard treatments. The results suggest that this compound could be integrated into integrated pest management systems.
Eigenschaften
CAS-Nummer |
40991-40-0 |
|---|---|
Molekularformel |
C11H13NOS |
Molekulargewicht |
207.29 g/mol |
IUPAC-Name |
3-butoxy-1,2-benzothiazole |
InChI |
InChI=1S/C11H13NOS/c1-2-3-8-13-11-9-6-4-5-7-10(9)14-12-11/h4-7H,2-3,8H2,1H3 |
InChI-Schlüssel |
AZHMYAOAMGOQQJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=NSC2=CC=CC=C21 |
Kanonische SMILES |
CCCCOC1=NSC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















